molecular formula C12H18O B14599498 2,2,7a-Trimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one CAS No. 61187-79-9

2,2,7a-Trimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one

Cat. No.: B14599498
CAS No.: 61187-79-9
M. Wt: 178.27 g/mol
InChI Key: SLIRHHZAFMLENO-UHFFFAOYSA-N
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Description

2,2,7a-Trimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one is a chemical compound with the molecular formula C12H18O It is a derivative of indanone, characterized by the presence of three methyl groups and a hexahydroindenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7a-Trimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a ketone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,2,7a-Trimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups and hydrogen atoms in the compound can be substituted with other functional groups through reactions with halogens, acids, or bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of light or heat, acids (sulfuric acid, hydrochloric acid), and bases (sodium hydroxide, potassium hydroxide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

2,2,7a-Trimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2,7a-Trimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-: Similar structure with slight variations in the position and number of methyl groups.

    1H-2-Indenone, 2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl: Another derivative of indanone with different substituents.

Uniqueness

2,2,7a-Trimethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one is unique due to its specific arrangement of methyl groups and the hexahydroindenone structure. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61187-79-9

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2,2,7a-trimethyl-1,3,6,7-tetrahydroinden-5-one

InChI

InChI=1S/C12H18O/c1-11(2)7-9-6-10(13)4-5-12(9,3)8-11/h6H,4-5,7-8H2,1-3H3

InChI Key

SLIRHHZAFMLENO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=O)CCC2(C1)C)C

Origin of Product

United States

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